trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid
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Overview
Description
4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is a 2-oxo monocarboxylic acid that is 2-oxobut-3-enoic acid in which one of the methyl hydrogens is substituted by a 3-hydroxy-1-benzothiophen-2-yl group. It is a 2-oxo monocarboxylic acid and a member of 1-benzothiophenes. It is a conjugate acid of a 4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoate.
Scientific Research Applications
Neuroprotective Agent Synthesis
One notable application of compounds related to trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is in the development of neuroprotective agents. A study by Drysdale et al. (2000) demonstrates the synthesis and structure-activity relationship of similar compounds as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have potential in treating neurological disorders by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxin, in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial Heterocyclic Compounds
The synthesis of novel heterocyclic compounds with potential antibacterial activities from related 4-oxobut-2-enoic acids is another application. Research by El-Hashash et al. (2015) involves the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized by reacting 4-oxobut-2-enoic acid with various compounds under Aza–Michael addition conditions. These compounds exhibit potential for antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Anti-inflammatory and Analgesic Applications
A series of substituted 4-aryl-4-oxobut-2-enoic acids and their derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. Pulina et al. (2009) reported the synthesis of these compounds, highlighting their moderate activity in these areas, indicating their potential in the development of new pharmaceuticals (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
Synthesis of Biologically Active Compounds
Compounds related to 4-oxobut-2-enoic acid are also used as building blocks in the synthesis of biologically active compounds. Tolstoluzhsky et al. (2008) developed an efficient protocol for synthesizing these building blocks, combining microwave assistance and ytterbium triflate catalyst. This method allows for the fast preparation of target acids from different aromatic ketones, indicating a versatile application in pharmaceutical synthesis (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).
Environmental Degradation Studies
Interestingly, a study by Seo (2012) on Mycobacterium aromativorans JS19b1T demonstrated the degradation of dibenzothiophene (DBT), a sulfur heterocycle, through various metabolic pathways. This includes the formation of trans-4-(3-hydroxybenzo[b]thiophen-2-yl)-2-oxobut-3-enoic acid as a ring cleavage product, providing insights into bacterial degradation of aromatic compounds and potential environmental applications (Seo, 2012).
properties
Product Name |
trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid |
---|---|
Molecular Formula |
C12H8O4S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
(E)-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H8O4S/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+ |
InChI Key |
CSURGFUIIZATMZ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)C(=O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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